Cyclohexanesulfonyl chloride
Description
Historical Context and Early Studies of Cyclohexanesulfonyl Chloride Synthesis and Reactivity
Early research into this compound primarily focused on its synthesis and fundamental reactivity. One of the earliest documented methods for its preparation involved the chlorosulfonation of cyclohexane (B81311) using sulfuryl chloride in the presence of pyridine (B92270) and light, yielding the desired product. datapdf.com Another established method is the oxidative chlorination of various sulfur-containing compounds like thiols and disulfides. thieme-connect.deorganic-chemistry.org For instance, the reaction of dicyclohexyl disulfide with oxone and potassium chloride in water has been shown to produce this compound in high yield. rsc.org
The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group, making it susceptible to nucleophilic attack. This reactivity allows for the facile introduction of the cyclohexanesulfonyl group into other organic molecules, a process known as sulfonylation. chemimpex.com Early studies likely explored its reactions with simple nucleophiles like water, alcohols, and amines to form sulfonic acids, sulfonate esters, and sulfonamides, respectively. These fundamental transformations laid the groundwork for its later application in more complex synthetic endeavors.
Significance of this compound in Contemporary Organic Synthesis and Medicinal Chemistry Research
The importance of this compound in modern chemical research stems from its role as a key building block in the synthesis of a wide array of complex organic molecules, particularly those with biological activity. chemimpex.com The sulfonamide functional group, readily formed from this compound, is a crucial component in many pharmaceutical compounds. chemimpex.commerckmillipore.comevitachem.com
In organic synthesis, it serves as a versatile reagent for introducing the cyclohexanesulfonyl moiety, which can influence the steric and electronic properties of a molecule, thereby affecting its reactivity and biological interactions. chemimpex.com For example, it has been employed in the synthesis of inhibitors for enzymes like TNF-α converting enzyme (TACE), where the sulfonamide group plays a critical role in binding. merckmillipore.com
In medicinal chemistry, the cyclohexanesulfonyl group is often incorporated into drug candidates to enhance their properties. chemimpex.com It can improve a molecule's solubility, metabolic stability, and ability to bind to biological targets. chemimpex.com For instance, this compound has been used in the development of dual 5-LOX/sEH inhibitors, which are being investigated for their anti-inflammatory properties. acs.orgnih.gov It has also been utilized in the synthesis of small molecules that promote plant growth. dur.ac.uk
Table 1: Applications of this compound in Synthesis
| Application Area | Example of Use | Reference |
| Medicinal Chemistry | Synthesis of anti-inflammatory agents (5-LOX/sEH inhibitors) | acs.orgnih.gov |
| Medicinal Chemistry | Synthesis of potential anticancer agents (p53 modulators) | nih.gov |
| Agrochemicals | Synthesis of plant growth promoters | dur.ac.uk |
| Organic Synthesis | Preparation of complex sulfonamides for enzyme inhibition studies | merckmillipore.com |
Overview of Current Research Landscape and Future Directions for this compound
The current research landscape for this compound is vibrant and multifaceted. A significant area of focus is the development of more efficient and environmentally friendly synthetic methods. This includes the use of novel oxidizing agents and catalysts to improve yields and reduce hazardous byproducts. thieme-connect.dersc.orgthieme-connect.com For example, methods using N-chlorosuccinimide (NCS) and sodium hypochlorite (B82951) pentahydrate have been developed as alternatives to traditional chlorinating agents. thieme-connect.dethieme-connect.com Continuous flow chemistry is also being explored to enable safer and more scalable production of sulfonyl chlorides. rsc.org
Future research is likely to expand upon these "green" synthetic approaches. Furthermore, the exploration of this compound in the synthesis of novel materials and functional polymers is an emerging area. Its ability to form stable linkages makes it an attractive candidate for creating new materials with tailored properties.
In medicinal chemistry, the focus will likely remain on incorporating the cyclohexanesulfonyl moiety into new drug candidates to address a wide range of diseases. chemimpex.comambeed.comanaxlab.com The continued investigation of its role in modulating the activity of biological targets will be crucial for the rational design of new therapeutics.
Theoretical Frameworks Guiding Research on this compound
Theoretical frameworks, particularly computational chemistry, play an increasingly important role in guiding research on this compound. Molecular modeling and density functional theory (DFT) calculations can be used to understand the compound's electronic structure and reactivity. These theoretical insights can help predict the outcomes of reactions and guide the design of new synthetic routes.
For instance, computational studies can elucidate the mechanism of sulfene (B1252967) formation from sulfonyl chlorides, providing a deeper understanding of their reactivity with bases. core.ac.uk In medicinal chemistry, molecular docking studies can predict how molecules containing the cyclohexanesulfonyl group will bind to target proteins, aiding in the design of more potent and selective drugs. acs.orgnih.gov These theoretical approaches, in conjunction with experimental work, accelerate the pace of discovery and innovation in the field.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclohexanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2S/c7-10(8,9)6-4-2-1-3-5-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWVCJUSRGLHFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80285257 | |
| Record name | Cyclohexanesulfonyl chloride | |
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Molecular Weight |
182.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4837-38-1 | |
| Record name | Cyclohexanesulfonyl chloride | |
| Source | DTP/NCI | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Cyclohexanesulfonyl chloride | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID80285257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYCLOHEXANESULFONYL CHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
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Advanced Synthetic Methodologies for Cyclohexanesulfonyl Chloride
Direct Sulfochlorination of Cyclohexane (B81311)
The direct sulfochlorination of cyclohexane offers a streamlined route to cyclohexanesulfonyl chloride, primarily through a gamma radiation-induced pathway. This method leverages a free-radical chain reaction to achieve high yields and conversion rates.
Gamma Radiation Induced Sulfochlorination of Cyclohexane: Reaction Rates, Selectivity, and Conversion Parameters
The sulfochlorination of cyclohexane initiated by gamma radiation is a highly efficient process, characterized by a significant radiochemical yield (G-value) exceeding 10^6 and an estimated chemical chain length of over 2 x 10^5. osti.gov This indicates that a single initial radiation event can lead to the conversion of a large number of reactant molecules. The reaction of liquid cyclohexane with sulfur dioxide and chlorine in the presence of gamma radiation produces this compound in very high yields. osti.gov
Key byproducts of this reaction include chlorocyclohexane (B146310) and cyclohexanedisulfonyl chloride. osti.gov The selectivity of the reaction, favoring the desired monosulfonyl chloride, is influenced by the reaction conditions. At lower radiation intensities and with a sulfur dioxide to chlorine ratio of less than one, the formation of chlorocyclohexane can surpass that of this compound. osti.gov However, the selectivity of the reaction has been found to be independent of temperature within the range of 11.5 to 40.0 °C. osti.gov
The rate of conversion to this compound is directly influenced by the absorbed radiation dose. For a total gas flow rate of 1.9 L/min per liter of cyclohexane and a SO₂/Cl₂ ratio of 2/1, the conversion rate is proportional to the square root of the absorbed radiation dose up to a dose rate of 40 rad/min. osti.gov Above a dose rate of 400 rad/min, the conversion rate becomes independent of the radiation intensity, reaching a steady rate of 0.025 g-moles of this compound per liter per minute under these specific conditions. osti.gov
| Parameter | Value/Observation | Conditions/Notes |
|---|---|---|
| Radiochemical Yield (G-value) | > 10^6 | - |
| Chemical Chain Length | > 2 x 10^5 | - |
| Primary Product | This compound | High yields |
| Byproducts | Chlorocyclohexane, Cyclohexanedisulfonyl chloride | - |
| Effect of Temperature on Selectivity | Independent | Within 11.5 to 40.0 °C range |
| Conversion Rate Dependence on Radiation Dose | Proportional to the square root of the dose | Up to 40 rad/min |
| Conversion Rate Independence on Radiation Dose | Becomes independent | Above 400 rad/min |
| Maximum Conversion Rate | 0.025 g-moles/L/min | At SO₂/Cl₂ ratio of 2/1 and total gas flow of 1.9 L/min per liter of cyclohexane |
Mechanistic Elucidation of Radical Chain Reactions in Gamma-Induced Sulfochlorination
The gamma-induced sulfochlorination of cyclohexane proceeds through a free-radical chain mechanism. The strong inhibitory effect of oxygen on the reaction provides evidence for this mechanism. osti.gov The process is initiated by the interaction of gamma radiation with the cyclohexane molecules, leading to the formation of cyclohexyl radicals. These radicals then participate in a series of propagation steps, reacting with sulfur dioxide and chlorine to form the sulfonyl chloride product and regenerate the chain-carrying radicals.
A proposed chain mechanism involves the following key steps:
Initiation: Gamma radiation generates initial radicals from the reactants.
Propagation:
A cyclohexyl radical reacts with sulfur dioxide to form a cyclohexylsulfonyl radical.
The cyclohexylsulfonyl radical then reacts with a chlorine molecule to yield this compound and a chlorine radical.
The chlorine radical abstracts a hydrogen atom from a cyclohexane molecule, regenerating the cyclohexyl radical and producing hydrogen chloride.
Termination: The chain reaction is terminated by the combination of two radicals.
An empirical rate equation derived from this proposed mechanism shows excellent agreement with experimental observations, where the rate of chlorine disappearance is proportional to the square root of the product of the absorbed radiation, chlorine concentration, and cyclohexane concentration, and is independent of the sulfur dioxide concentration. osti.gov
Process Optimization and Industrial Implications of Radiation-Initiated Sulfochlorination
The high yields and efficiency of the gamma-initiated sulfochlorination of cyclohexane have led to the development of basic plant designs for its continuous production. osti.gov The economic viability of this process is closely tied to the availability of inexpensive radiation sources. osti.gov Process optimization would involve careful control of radiation intensity, reactant flow rates, and the ratio of sulfur dioxide to chlorine to maximize the yield of the desired this compound while minimizing the formation of byproducts. The continuous nature of the process allows for efficient industrial-scale production.
Synthesis from Cyclohexanesulfonic Acids and Salts
An alternative route to this compound involves the conversion of cyclohexanesulfonic acid or its salts using various chlorinating agents. This approach offers flexibility in starting materials and reaction conditions.
Conversion of Cyclohexanesulfonic Acid using Chlorinating Agents (e.g., TAPC, Thionyl Chloride, Phosphoryl Chloride, Phosphorous Pentachloride, Cyanuric Chloride)
Several chlorinating agents can effectively convert cyclohexanesulfonic acid to its corresponding sulfonyl chloride.
1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC): TAPC has emerged as a novel and efficient reagent for the synthesis of sulfonyl chlorides from sulfonic acids under mild, solvent-free conditions at room temperature. organic-chemistry.orgscispace.comthieme-connect.comthieme-connect.com This method is characterized by short reaction times, high efficiency, and cost-effectiveness. The optimal reaction conditions for the conversion of sulfonic acids using TAPC have been found to be a 1:0.3 molar ratio of sulfonic acid to TAPC in the presence of 20 mol% potassium chloride. thieme-connect.com This methodology has been successfully applied to a range of sulfonic acids, including cyclic variants, with excellent yields. organic-chemistry.org
Thionyl Chloride (SOCl₂): Thionyl chloride is a widely used reagent for the preparation of sulfonyl chlorides from sulfonic acids. researchgate.net The reaction is typically carried out by heating the sulfonic acid with an excess of thionyl chloride, often in the presence of a catalyst like dimethylformamide (DMF). google.comsbq.org.br
Phosphoryl Chloride (POCl₃): Phosphoryl chloride can also be employed for the conversion of salts of sulfonic acids to sulfonyl chlorides. orgsyn.org The reaction generally requires heating the sodium salt of the sulfonic acid with phosphoryl chloride.
Phosphorus Pentachloride (PCl₅): The reaction of a sulfonic acid or its salt with phosphorus pentachloride is a classic method for the synthesis of sulfonyl chlorides. orgsyn.orgorgsyn.org The reaction is typically performed by heating a mixture of the finely divided sodium salt of the sulfonic acid and phosphorus pentachloride. orgsyn.org
Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine): Cyanuric chloride is a versatile reagent used for the conversion of carboxylic acids to acyl chlorides and can be considered for the synthesis of sulfonyl chlorides. dtic.milnih.govresearchgate.netgoogle.com Its reactivity suggests it could be a viable, milder alternative to traditional chlorinating agents for the conversion of sulfonic acids.
| Chlorinating Agent | Typical Reaction Conditions | Key Features |
|---|---|---|
| TAPC | Solvent-free, room temperature, 1:0.3 molar ratio of sulfonic acid to TAPC, 20 mol% KCl | Mild conditions, short reaction times, high efficiency |
| Thionyl Chloride | Heating with excess reagent, often with a DMF catalyst | Common and effective method |
| Phosphoryl Chloride | Heating with the sodium salt of the sulfonic acid | Suitable for sulfonic acid salts |
| Phosphorus Pentachloride | Heating with the sulfonic acid or its sodium salt | A well-established, traditional method |
| Cyanuric Chloride | Reaction conditions would likely involve heating with the sulfonic acid | A potential milder alternative |
Catalytic Approaches in Sulfonic Acid to Sulfonyl Chloride Conversion
The use of catalysts can enhance the efficiency and mildness of the conversion of sulfonic acids to sulfonyl chlorides.
Dimethylformamide (DMF): As mentioned, DMF is often used as a catalyst in reactions with thionyl chloride, facilitating the formation of the sulfonyl chloride. google.com
Potassium Chloride (KCl): In the TAPC-promoted synthesis, the addition of a catalytic amount of potassium chloride (20 mol%) has been found to be optimal for the reaction. thieme-connect.com
Sulfamic Acid: In the context of sulfochlorination of aromatic compounds with chlorosulfonic acid and thionyl chloride, sulfamic acid has been used as a catalyst to improve the reaction. google.com This suggests its potential applicability in catalytic systems for the conversion of pre-formed sulfonic acids.
Palladium Catalysis: Palladium-catalyzed methods have been developed for the preparation of arylsulfonyl chlorides from arylboronic acids, demonstrating the potential for transition metal catalysis in the synthesis of sulfonyl chlorides under mild conditions. nih.gov While not a direct conversion of a sulfonic acid, this highlights the ongoing development of catalytic systems for sulfonyl chloride synthesis.
Reaction Kinetics and Thermodynamic Considerations in Sulfonic Acid Halogenation
The conversion of sulfonic acids to their corresponding sulfonyl chlorides is a fundamental transformation in organic sulfur chemistry. While specific kinetic and thermodynamic data for the halogenation of cyclohexanesulfonic acid to this compound are not extensively detailed in readily available literature, the general principles governing this reaction are well-understood. The reaction is typically carried out using chlorinating agents such as thionyl chloride (SOCl₂).
From a thermodynamic standpoint, this reaction is highly favorable. A key driving force is the formation of two gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl). youtube.com The evolution of these gases from the reaction mixture shifts the equilibrium towards the products according to Le Châtelier's principle, making the reaction effectively irreversible. masterorganicchemistry.com This entropically favorable process contributes to a negative Gibbs free energy change (ΔG), indicating a spontaneous reaction.
The mechanism for the reaction of a sulfonic acid with thionyl chloride is analogous to that of a carboxylic acid. It involves the initial formation of a chlorosulfite intermediate, which is a better leaving group than the hydroxyl group. The sulfonic acid oxygen acts as a nucleophile, attacking the sulfur atom of thionyl chloride. libretexts.org A subsequent intramolecular or intermolecular attack by the chloride ion on the sulfur atom of the sulfonic acid moiety leads to the formation of the sulfonyl chloride and the release of SO₂ and HCl.
Kinetic studies on the solvolysis (hydrolysis) of various alkanesulfonyl chlorides, which is the reverse reaction, show that these reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism. nih.govnih.govmdpi.com The rates of hydrolysis for a series of primary alkanesulfonyl chlorides are relatively insensitive to the nature of the alkyl group, suggesting a consistent mechanism. nih.gov This implies that the formation reaction from the sulfonic acid is also likely to follow a pathway where the nucleophilic attack of chloride on the activated sulfur center is a key step. The reaction rate will be influenced by factors such as the concentration of reactants, temperature, and the solvent used.
Oxidative Chlorination of Sulfur-Containing Precursors
An alternative and widely used approach to sulfonyl chlorides is the oxidative chlorination of more reduced sulfur-containing compounds, such as thiols and disulfides. These methods offer the advantage of starting from readily available precursors.
The direct oxidative chlorination of thiols (R-SH) and disulfides (R-S-S-R) provides a direct route to sulfonyl chlorides (R-SO₂Cl). This transformation involves both oxidation of the sulfur atom and chlorination. The general scope of these reactions is broad, encompassing aromatic, heterocyclic, and aliphatic thiols and disulfides. researchgate.net The mechanism is believed to proceed through the initial formation of a disulfide from the thiol, which is then oxidized and chlorinated. Various reagents have been developed to achieve this transformation efficiently and under mild conditions.
Hydrogen peroxide (H₂O₂) is an environmentally benign oxidant, with water being its primary byproduct. In combination with a chlorinating agent, it forms a powerful system for the conversion of thiols to sulfonyl chlorides.
One highly effective system utilizes a combination of hydrogen peroxide and thionyl chloride (SOCl₂). researchgate.net This reagent pairing is highly reactive and allows for the direct oxidative conversion of various thiols to their corresponding sulfonyl chlorides in excellent yields and with very short reaction times, often at room temperature. researchgate.net The scope is broad, with successful application to aromatic, heterocyclic, and aliphatic thiols. researchgate.net
Another peroxide-based system employs hydrogen peroxide in the presence of zirconium tetrachloride (ZrCl₄) as a catalyst. This method is also very efficient for the direct oxidative chlorination of both thiols and disulfides, affording sulfonyl chlorides in high purity. Key advantages of this method include high yields, extremely short reaction times, and mild reaction conditions.
| Precursor Type | Reagent System | Solvent | Time | Yield (%) |
| Aromatic Thiol | H₂O₂ / SOCl₂ | CH₂Cl₂ | 1 min | 97 |
| Aliphatic Thiol | H₂O₂ / SOCl₂ | CH₂Cl₂ | 2 min | 95 |
| Aromatic Disulfide | H₂O₂ / ZrCl₄ | CH₂Cl₂ | 2 min | 96 |
| Aliphatic Disulfide | H₂O₂ / ZrCl₄ | CH₂Cl₂ | 3 min | 94 |
N-Chlorosuccinimide (NCS) is a versatile reagent for the oxidative chlorination of sulfur compounds. The oxidation of thiols using a combination of NCS and dilute hydrochloric acid can produce sulfonyl chlorides in good yields. Another protocol involves the in-situ generation of sulfonyl chloride from a thiol using NCS and tetrabutylammonium chloride in water, which can then be directly reacted with an amine to form a sulfonamide.
Trichloroisocyanuric acid, another N-chloroamide, has also been employed for the oxidation of thiols to sulfonyl chlorides. This reagent can be a convenient substitute for gaseous chlorine, which is hazardous and difficult to handle on a laboratory scale.
Sodium hypochlorite (B82951), commonly known as bleach, is an inexpensive and environmentally friendly oxidizing agent. Crystalline sodium hypochlorite pentahydrate (NaOCl·5H₂O) has emerged as a particularly effective reagent for this transformation. The reaction of thiols or disulfides with NaOCl·5H₂O in acetic acid provides the corresponding sulfonyl chlorides in high yields. nih.govscispace.com The generation of hypochlorous acid (HOCl) from the reaction of sodium hypochlorite with acetic acid is believed to be crucial for the reaction to proceed efficiently. nih.gov This method is considered a green and practical alternative to many traditional chlorinating agents. researchgate.net The mechanism is thought to involve the formation of intermediate sulfenyl chlorides (RSCl). orgsyn.org
| Substrate | Reagent | Solvent | Yield (%) |
| Diphenyl disulfide | NaOCl·5H₂O | Acetic Acid | 93 |
| Dibenzyl disulfide | NaOCl·5H₂O | Acetic Acid | 91 |
| Thiophenol | NaOCl·5H₂O | Acetic Acid | 81 |
| Dodecanethiol | NaOCl·5H₂O | Acetic Acid | 85 |
In the pursuit of greener chemical processes, metal-free and aerobic oxidation methods have been developed for the synthesis of sulfonyl chlorides from thiols. One such method utilizes ammonium nitrate in the presence of an aqueous solution of hydrochloric acid with oxygen as the terminal oxidant. This system allows for the conversion of a variety of thiophenols, as well as benzylic, aliphatic, and heteroaromatic thiols, into their corresponding sulfonyl chlorides. The ammonium nitrate is thought to serve as a source of nitrogen oxides (NO/NO₂) which participate in a redox-catalytic cycle. This approach significantly reduces the use of hazardous reagents and minimizes waste production.
From Sulfides and Thioacetates
The synthesis of sulfonyl chlorides from sulfides and thioacetates represents a significant pathway, primarily involving oxidative chlorination. In the case of dialkyl sulfides, the process necessitates an oxidative cleavage of a carbon-sulfur bond. researchgate.net For this reaction to be effective and avoid a mixture of products, one of the alkyl groups attached to the sulfur atom should be a good leaving group, such as a benzyl or t-butyl group. researchgate.net The general transformation involves the oxidation of the sulfide, which is then chlorinated to yield the desired sulfonyl chloride.
Thioacetates also serve as viable starting materials for the synthesis of sulfonyl chlorides. acs.orgcdnsciencepub.com The conversion of thioacetates can be achieved through various oxidative chlorination methods. For instance, photocatalysis using potassium poly(heptazine imide) under blue light irradiation has been shown to effectively convert S-arylthioacetates into the corresponding sulfonyl chlorides with high yields. acs.orgnih.gov Phenylthioacetate, for example, can be converted to phenylsulfonyl chloride in 93% yield under these conditions. acs.org Another approach involves the use of chlorine dioxide as an oxidant, which has been applied to the synthesis of sulfonyl chlorides from thioacetates derived from natural products like dehydroabietic acid. cdnsciencepub.com
Table 1: Comparison of Starting Materials for Sulfonyl Chloride Synthesis
| Starting Material | General Reaction Type | Key Considerations | Example Precursor |
|---|---|---|---|
| Dialkyl Sulfides | Oxidative Cleavage/Chlorination | Requires a good leaving group (e.g., benzyl, t-butyl) to ensure product selectivity. researchgate.net | Alkyl benzyl sulfide |
| Thioacetates | Oxidative Chlorination | Can be achieved under various conditions, including photocatalysis. acs.org | S-Phenyl thioacetate |
Green Chemistry Approaches in Oxidative Sulfonyl Chloride Synthesis
In recent years, there has been a significant shift towards developing more environmentally friendly methods for chemical synthesis. For the production of sulfonyl chlorides, this has led to the exploration of aqueous media and solvent-free conditions to reduce the reliance on volatile and often toxic organic solvents. rsc.orgcbijournal.comnih.gov
A notable green approach involves the use of sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as an efficient oxidant for converting thiols to sulfonyl chlorides. cbijournal.comchemrxiv.org This reaction can be carried out in sustainable solvents such as water, ethanol, or glycerol, and even in deep eutectic solvents (DES). cbijournal.comchemrxiv.org A key advantage of this method is the potential for a solvent-free workup, where the product can be isolated by simple filtration. cbijournal.comchemrxiv.org The in situ generated sulfonyl chloride can then be reacted with various amines to produce sulfonamides in good to excellent yields. cbijournal.comchemrxiv.org
The use of N-chlorosuccinimide (NCS) in the presence of dilute hydrochloric acid also provides a method for the smooth oxidation of thiol derivatives to their corresponding sulfonyl chlorides. researchgate.net Furthermore, S-alkylisothiourea salts, which are odorless and easily prepared, can be converted to sulfonyl chlorides using NCS, offering an environmentally benign alternative to traditional methods that often involve hazardous reagents like chlorine gas. princeton.edunih.gov In large-scale syntheses, the succinimide byproduct can be recycled back to NCS, enhancing the sustainability of the process. princeton.edunih.gov
Table 2: Green Reagents and Solvents in Sulfonyl Chloride Synthesis
| Reagent/System | Solvent | Key Advantages |
|---|---|---|
| Sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) | Water, Ethanol, Glycerol, DES cbijournal.comchemrxiv.org | Mild conditions, sustainable solvents, potential for solvent-free workup. cbijournal.comchemrxiv.org |
| N-Chlorosuccinimide (NCS) / HCl | Aqueous media researchgate.net | Avoids harsh reagents. researchgate.net |
| N-Chlorosuccinimide (NCS) | Aqueous media princeton.edunih.gov | Uses odorless starting materials (S-alkylisothiourea salts), byproduct can be recycled. princeton.edunih.gov |
Synthesis from Amines and Sulfonamides
Conversion of Sulfonamides to Sulfonyl Chlorides
While the reaction of sulfonyl chlorides with amines to form sulfonamides is a cornerstone of organic chemistry, the reverse reaction—the conversion of a sulfonamide to a sulfonyl chloride—is less common but achievable through specific methodologies. Recent research has demonstrated that primary sulfonamides can be converted to the corresponding sulfonyl chlorides through activation with pyrylium salts. acs.org This method provides a direct route from a stable sulfonamide back to the more reactive sulfonyl chloride.
Another relevant transformation of sulfonamides is their reductive cleavage. This process breaks the nitrogen-sulfur bond to generate sulfinates and amines. acs.org While not a direct synthesis of sulfonyl chlorides, it represents a method for the deconstruction and further functionalization of the sulfonamide group. acs.org
Emerging Synthetic Strategies for this compound
Flow Chemistry Applications in this compound Synthesis
Flow chemistry, or continuous flow processing, is increasingly being adopted for the synthesis of chemical intermediates due to its advantages in safety, efficiency, and scalability. The synthesis of sulfonyl chlorides, which can be highly exothermic and involve hazardous reagents, is particularly well-suited for flow chemistry applications.
Continuous flow protocols have been developed for the synthesis of sulfonyl chlorides from thiols and disulfides using reagents such as 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination. These systems allow for precise control over reaction parameters like temperature and residence time, which can significantly improve reaction safety by preventing thermal runaway. The use of small reactor volumes and short residence times in flow systems can lead to very high space-time yields.
For instance, a multistep continuous flow process has been developed for the preparation of an aryl sulfonamide active pharmaceutical ingredient (API) intermediate, which involves a chlorosulfonylation step. Similarly, a flow protocol for the in situ generation of diazonium salts from anilines, followed by chlorosulfonylation and amination, has also been reported. These advancements in flow chemistry provide a pathway for the safer and more efficient production of sulfonyl chlorides, including this compound.
Chemical Reactivity and Mechanistic Investigations of Cyclohexanesulfonyl Chloride
Desulfonylative Reactions of Cyclohexanesulfonyl Chloride
Desulfonylation reactions are those that involve the removal of a sulfonyl group. wikipedia.org In the context of this compound, these reactions are significant for cleaving the carbon-sulfur bond, enabling the transformation of the cyclohexyl moiety. wikipedia.org
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions represent a powerful method for forming carbon-carbon and carbon-heteroatom bonds. thermofisher.com While sulfonyl chlorides are often used as reagents in various organic reactions, their role in desulfonylative cross-coupling is a more specialized application. magtech.com.cn In these reactions, the sulfonyl chloride group can be replaced, leading to the formation of a new bond at the cyclohexyl ring.
The general catalytic cycle for these reactions, typically involving a palladium or nickel catalyst, consists of several key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com In a hypothetical cross-coupling reaction involving this compound, the cycle would commence with the oxidative addition of the C-S or S-Cl bond to a low-valent transition metal center. youtube.comresearchgate.net This step is crucial as it activates the otherwise inert cyclohexyl group. Following oxidative addition, a transmetalation step with an organometallic reagent (e.g., an organozinc or organoboron compound) would transfer the organic group to the metal center. youtube.comustc.edu.cn The final step, reductive elimination, forms the new carbon-carbon bond between the cyclohexyl group and the transferred organic group, regenerating the catalyst in its active state. youtube.com
Table 1: Key Steps in Transition Metal-Catalyzed Cross-Coupling
| Step | Description |
| Oxidative Addition | The metal catalyst inserts into the C-S or S-Cl bond of the sulfonyl chloride, increasing its oxidation state. youtube.com |
| Transmetalation | An organometallic reagent exchanges its organic group with the halide or sulfinate on the metal center. youtube.com |
| Reductive Elimination | The two organic groups on the metal center couple and are eliminated, forming the final product and regenerating the catalyst. youtube.com |
Commonly employed catalysts for such transformations include palladium and nickel complexes. ustc.edu.cn The choice of catalyst and ligands is critical for the reaction's efficiency and selectivity. ustc.edu.cn
Mechanistic Pathways of Desulfonylation and Factors Influencing Desulfonation
The cleavage of the carbon-sulfur bond in desulfonylation reactions can proceed through different mechanistic pathways, primarily reductive in nature. wikipedia.org
Reductive Desulfonylation: This pathway involves the replacement of the sulfonyl group with a hydrogen atom. wikipedia.org Mechanisms often involve single-electron transfer from an active metal (like sodium amalgam or magnesium) to the sulfonyl group. wikipedia.org This transfer can lead to the formation of a radical anion, which then fragments, cleaving the C-S bond to yield a sulfinate anion and an organic radical (in this case, a cyclohexyl radical). wikipedia.org This radical is then reduced and protonated to afford cyclohexane (B81311). wikipedia.org
Factors Influencing Desulfonation:
Reducing Agent: The choice of reducing agent is paramount. Strong reducing agents like metal amalgams or tin hydrides are effective. wikipedia.org
Substrate Structure: The stability of the potential radical intermediate influences the ease of C-S bond cleavage. wikipedia.org
Solvent: The reaction medium can affect the reactivity of the reducing agent and the stability of intermediates. For instance, some reductions are performed in alcoholic solvents. wikipedia.org
Leaving Group Ability: In related reactions like reductive elimination, the presence of a good leaving group on a carbon adjacent to the sulfonyl group can facilitate the formation of an alkene. wikipedia.org
Radical Reactions Involving this compound
Radical Chain Mechanisms in Sulfochlorination
The synthesis of this compound from cyclohexane and sulfuryl chloride (SO2Cl2) proceeds via a free-radical chain mechanism, often initiated by light or a radical initiator like dibenzoyl peroxide. askfilo.comaskfilo.com This process is a type of free radical substitution. askfilo.com
The mechanism involves three main stages: pearson.compearson.com
Initiation: The reaction begins with the homolytic cleavage of the initiator or the S-Cl bond in sulfuryl chloride under the influence of heat or UV light, generating initial radicals. askfilo.com For example, a chlorine radical (Cl•) is formed. askfilo.com
Propagation: This stage consists of a self-sustaining cycle of reactions.
A chlorine radical abstracts a hydrogen atom from cyclohexane, forming a cyclohexyl radical (C6H11•) and hydrogen chloride (HCl). askfilo.compearson.com
The newly formed cyclohexyl radical reacts with a molecule of sulfuryl chloride (SO2Cl2). This step can proceed in two ways: it can abstract a chlorine atom to form chlorocyclohexane (B146310) and a •SO2Cl radical, or it can add to the sulfur atom. The subsequent reaction leads to the formation of this compound (C6H11SO2Cl) and regenerates a chlorine radical, which can then participate in another cycle. askfilo.comaskfilo.com
Termination: The reaction concludes when two radicals combine to form a stable, non-radical product. askfilo.compearson.com Possible termination steps include the combination of two chlorine radicals to form Cl2, two cyclohexyl radicals to form bicyclohexyl, or a cyclohexyl radical and a chlorine radical to form chlorocyclohexane. pearson.comstudy.com
Table 2: Key Steps in Radical Sulfochlorination of Cyclohexane
| Step | Example Reaction |
| Initiation | Cl₂ → 2Cl• (under UV light) pearson.com |
| Propagation | C₆H₁₂ + Cl• → C₆H₁₁• + HCl pearson.com |
| C₆H₁₁• + SO₂Cl₂ → C₆H₁₁SO₂Cl + Cl• askfilo.com | |
| Termination | Cl• + Cl• → Cl₂ pearson.com |
Photo-Initiated Reactions with this compound
Photo-initiated reactions utilize light energy to generate reactive species from a molecule. chempedia.info In the case of this compound, absorption of photons, typically in the UV range, can lead to the homolytic cleavage of the sulfur-chlorine (S-Cl) bond. nih.gov This process generates a cyclohexanesulfonyl radical (C6H11SO2•) and a chlorine radical (Cl•).
C₆H₁₁SO₂Cl + hν → C₆H₁₁SO₂• + Cl•
These photogenerated radicals are highly reactive and can initiate subsequent chemical transformations, such as polymerization or addition reactions to unsaturated bonds. mdpi.com The efficiency of such a process depends on the wavelength of light and the presence of other molecules that can react with the generated radicals. nih.gov The principle is similar to the initiation step in the chlorination of alkanes, where light causes the cleavage of Cl2 into two chlorine radicals. pearson.comnih.gov These types of reactions allow for high spatial and temporal control over the initiation of a chemical process. nih.gov
Computational and Theoretical Studies on this compound Reactivity
Computational and theoretical studies provide valuable insights into the reaction mechanisms and reactivity of molecules like this compound. While specific computational studies on this compound are not widely reported, research on related sulfonyl chlorides can illuminate its behavior. nih.govresearchgate.net
Kinetic studies on the solvolysis of this compound in various aqueous solvent mixtures have been conducted to elucidate the reaction mechanism. koreascience.kr By applying the extended Grunwald-Winstein equation to the rate constants, researchers can analyze the sensitivity of the reaction to solvent nucleophilicity and ionizing power. nih.govkoreascience.kr For this compound, these studies, supported by the analysis of activation parameters (ΔH≠ and ΔS≠) and solvent kinetic isotope effects, suggest that the solvolysis proceeds via a concerted bimolecular nucleophilic substitution (SN2) mechanism. koreascience.kr
Theoretical studies on arenesulfonyl chlorides have explored hydrolysis pathways, identifying intermediates such as those with a pentacoordinate sulfur atom. researchgate.net Similar computational approaches, like Density Functional Theory (DFT), could be applied to this compound to model transition states and intermediates in its reactions. researchgate.net Such studies can help predict reactivity, understand the influence of the cyclohexyl group compared to other alkyl or aryl groups, and rationalize experimental observations regarding reaction pathways and product distributions. researchgate.netresearchgate.net
Based on a comprehensive search of available scientific literature, it has been determined that there is a lack of specific, in-depth research focused on the "" and "Molecular Modeling and SAR Studies for Derivatives" as outlined in the request.
While this compound is utilized as a reagent in the synthesis of various chemical structures for biological evaluation, dedicated studies on its fundamental reactivity through Density Functional Theory (DFT) calculations and detailed reaction pathway analyses are not prominently available in the public domain.
Similarly, systematic Molecular Modeling and Structure-Activity Relationship (SAR) studies focusing on a series of derivatives where the cyclohexanesulfonyl moiety is a core component are not sufficiently documented to provide a thorough and informative analysis as per the requested article structure. The available information mentions the synthesis of individual compounds that include the cyclohexanesulfonyl group, but this does not constitute a comprehensive SAR study.
Therefore, it is not possible to generate a scientifically accurate and detailed article that strictly adheres to the provided outline without resorting to speculation or including information from tangentially related compounds, which would violate the explicit instructions of the request. Further research and publication in these specific areas are needed to provide the data necessary for such an article.
Applications of Cyclohexanesulfonyl Chloride in Advanced Organic Synthesis
Synthesis of Complex Organic Molecules and Pharmaceutical Intermediates
Cyclohexanesulfonyl chloride serves as a key building block in the synthesis of intricate organic molecules and intermediates destined for pharmaceutical applications. The incorporation of the cyclohexanesulfonamide (B1345759) group can significantly influence the pharmacological properties of a molecule, including its binding affinity, solubility, and metabolic stability.
Building Blocks for Sulfonamide-Containing Pharmaceuticals
The sulfonamide functional group is a cornerstone in medicinal chemistry, and this compound provides a direct route to introduce the cyclohexanesulfonamide motif. This structural unit is found in a variety of investigational and clinically relevant compounds.
Cyclohexanesulfonyl derivatives have been investigated as inhibitors of Glycine Transporter-1 (GlyT1), a target for the treatment of central nervous system disorders such as schizophrenia. The synthesis of these inhibitors often involves the reaction of a suitable amine with this compound to form the corresponding cyclohexanesulfonamide. While specific synthetic details involving this compound are often proprietary, the general approach is exemplified in the preparation of related sulfonamide-based GlyT1 inhibitors. The core of this application lies in the creation of a sulfonamide linkage, a common strategy in medicinal chemistry to produce compounds with specific biological activities.
In the development of dual inhibitors for 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), enzymes implicated in inflammatory pathways, this compound has been used as a key reagent. For instance, in the synthesis of a series of indoline-based dual inhibitors, a pivotal step involves the coupling of an amine intermediate with this compound to furnish the final sulfonamide product. This reaction highlights the direct application of this compound in the final stages of synthesizing a complex, biologically active molecule. The resulting cyclohexanesulfonamide moiety is integral to the compound's ability to inhibit both 5-LOX and sEH. One notable example involved the coupling of an intermediate with this compound to afford the final compound, demonstrating its utility in generating potent dual inhibitors. nih.gov
Table 1: Synthesis of a Dual 5-LOX/sEH Inhibitor
| Reactant 1 | Reactant 2 | Product | Application |
|---|
Cytosolic phospholipase A2 (cPLA2) is another important target in the modulation of inflammatory responses. The development of cPLA2 inhibitors has explored the use of sulfonamide-containing scaffolds. While direct evidence for the use of this compound in the synthesis of cPLA2 inhibitors is not extensively documented in publicly available literature, the synthesis of other sulfonamide-based cPLA2 inhibitors provides a blueprint for its potential application. nih.gov The general synthetic strategy involves the reaction of an amine with a sulfonyl chloride to introduce the sulfonamide group, which is crucial for the inhibitory activity of these compounds. nih.gov
The application of this compound extends beyond pharmaceuticals into the realm of agrochemicals. While specific examples of its direct use in commercially available plant growth promoters are not readily found, the synthesis of urea (B33335) derivatives is a known strategy for creating compounds with plant growth-regulating activities. mdpi.comnih.govfrontiersin.orgresearchgate.netfrontiersin.org Sulfonylurea herbicides are a major class of agrochemicals, and it is conceivable that this compound could be a precursor in the synthesis of novel cyclohexanesulfonylurea derivatives with potential plant growth-promoting or herbicidal properties.
Glyoxalase 1 (Glo1) is a metabolic enzyme that has emerged as a target for cancer therapy. The design of Glo1 inhibitors has included the incorporation of sulfonamide moieties to enhance binding to the enzyme's active site. nih.govjapsonline.comresearchgate.net Although specific examples detailing the use of this compound in the synthesis of Glo1 inhibitors are not prevalent in the literature, the established role of sulfonamides in Glo1 inhibition suggests a potential application for this reagent. The synthesis of such inhibitors would likely follow the standard procedure of reacting an appropriate amine-containing scaffold with this compound.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
Preparation of Sulfonyl Fluorides from this compound
This compound serves as a readily available precursor for the synthesis of cyclohexanesulfonyl fluoride (B91410). The conversion of sulfonyl chlorides to sulfonyl fluorides is a crucial transformation in organic synthesis, as sulfonyl fluorides often exhibit greater stability and unique reactivity compared to their chloride counterparts. A common method for this conversion involves a halogen exchange reaction.
The process typically employs a fluoride source, such as potassium fluoride (KF) or potassium hydrogen fluoride (KHF₂), in the presence of a phase-transfer catalyst to facilitate the reaction in an organic solvent. The general reaction is as follows:
C₆H₁₁SO₂Cl + KF → C₆H₁₁SO₂F + KCl
Detailed research has explored various conditions to optimize this transformation for a range of sulfonyl chlorides, which are applicable to this compound. These studies focus on maximizing the yield and purity of the resulting sulfonyl fluoride while minimizing reaction times and the use of harsh reagents.
| Parameter | Typical Conditions |
| Fluorinating Agent | Potassium fluoride (KF), Potassium hydrogen fluoride (KHF₂) |
| Catalyst | Phase-transfer catalysts (e.g., 18-crown-6) |
| Solvent | Acetonitrile, Dichloromethane |
| Temperature | Room temperature to moderate heating |
The resulting cyclohexanesulfonyl fluoride is a valuable building block in its own right, particularly in the field of medicinal chemistry and for the synthesis of agrochemicals.
Azetidinyl Ring Functionalization
The functionalization of azetidine (B1206935) rings is of significant interest in medicinal chemistry due to the prevalence of this four-membered heterocyclic motif in various bioactive molecules. This compound can be employed as a reagent to introduce the cyclohexanesulfonyl group onto the nitrogen atom of an azetidine ring, forming a sulfonamide linkage. This reaction is a type of N-sulfonylation.
The reaction of this compound with an azetidine proceeds via nucleophilic attack of the azetidine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. A base, such as triethylamine (B128534) or pyridine (B92270), is typically added to neutralize the hydrochloric acid generated during the reaction.
This functionalization can significantly alter the physicochemical properties of the parent azetidine, including its solubility, lipophilicity, and metabolic stability. The bulky cyclohexyl group can also provide steric hindrance, influencing the binding of the molecule to biological targets.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Azetidine | N-Cyclohexanesulfonylazetidine | N-sulfonylation |
Research in this area focuses on the development of mild and efficient conditions for the N-sulfonylation of azetidines and the subsequent evaluation of the biological activity of the resulting sulfonamides.
Material Science Applications
Polymerization Initiators and Controlled Polymer Chain Formation (e.g., Acetyl Cyclohexane (B81311) Sulfonyl Peroxide)
This compound is a key starting material in the synthesis of acetyl cyclohexane sulfonyl peroxide, a compound that functions as a polymerization initiator. Organic peroxides are widely used to initiate free-radical polymerization, a process central to the production of many common polymers.
The synthesis of acetyl cyclohexane sulfonyl peroxide involves the reaction of this compound with a peroxy acid or its salt. The resulting peroxide has a labile O-O bond that can be cleaved under thermal or photochemical conditions to generate radicals. These radicals then initiate the polymerization of monomers, such as vinyl chloride or acrylates.
The structure of the initiator can influence the properties of the resulting polymer. The cyclohexanesulfonyl moiety can be incorporated as an end-group in the polymer chain, potentially modifying the polymer's thermal stability, solubility, and other material properties. The use of specific initiators like acetyl cyclohexane sulfonyl peroxide allows for a degree of control over the polymerization process, affecting the molecular weight and polydispersity of the polymer chains.
| Precursor | Derivative | Application |
| This compound | Acetyl Cyclohexane Sulfonyl Peroxide | Polymerization Initiator |
Propellant Formulation
While direct application of this compound in propellant formulations is not widely documented, its derivative, acetyl cyclohexane sulfonyl peroxide, as an organic peroxide, belongs to a class of compounds known for their energetic properties. Organic peroxides can act as both an oxidizer and a fuel source and are known to decompose exothermically.
In the context of solid propellants, binders are used to hold the fuel and oxidizer together. The curing of these binders is a critical step, and peroxides can be used as curing agents. It is plausible that acetyl cyclohexane sulfonyl peroxide could be investigated for its potential role in the curing of propellant binders or as an energetic additive. However, specific research detailing its use in this application is limited in publicly available literature. The primary components of solid propellants typically include a binder, an oxidizer, a metallic fuel, and various additives to control the burn rate and improve stability.
Analytical and Diagnostic Reagents
In analytical chemistry, derivatization is a common technique used to modify an analyte to make it more suitable for separation and detection by chromatographic methods such as High-Performance Liquid Chromatography (HPLC). Sulfonyl chlorides are a well-established class of derivatizing agents, particularly for compounds containing primary and secondary amine groups, as well as phenolic hydroxyl groups.
This compound can react with these functional groups to form stable sulfonamide or sulfonate ester derivatives. This derivatization can achieve several analytical objectives:
Introduction of a Chromophore: The cyclohexanesulfonyl group itself does not have strong UV absorption. However, the derivatization process can be used to tag analytes that lack a chromophore, allowing for their detection by UV-Vis detectors.
Improved Chromatographic Behavior: Derivatization can alter the polarity and volatility of an analyte, leading to better peak shape, resolution, and retention times in HPLC.
Enhanced Sensitivity: By introducing a group that is highly responsive to a specific detector (e.g., a fluorescent tag, though this compound is not fluorescent itself), the sensitivity of the analysis can be significantly increased.
While specific applications of this compound as a routine derivatizing agent are not as widespread as those of other sulfonyl chlorides like dansyl chloride, its reactivity makes it a potential candidate for the development of new analytical methods for specific target analytes.
| Analyte Functional Group | Derivatizing Agent | Resulting Derivative | Analytical Technique |
| Primary/Secondary Amine | This compound | Sulfonamide | HPLC |
| Phenolic Hydroxyl | This compound | Sulfonate Ester | HPLC |
Environmental Applications: Material Degradation Studies and Remediation
The environmental fate and impact of this compound are primarily governed by the reactivity of the sulfonyl chloride group. In the presence of water, sulfonyl chlorides are susceptible to hydrolysis, which would lead to the formation of cyclohexanesulfonic acid and hydrochloric acid.
The rate of hydrolysis is dependent on environmental conditions such as pH and temperature. This degradation pathway is a key consideration in assessing the environmental persistence of the compound.
In the context of material degradation studies, the reactivity of this compound could potentially be harnessed. For instance, it could be used to simulate or study the degradation of materials that are susceptible to attack by acidic or chlorinated species.
Regarding environmental remediation, there is no direct evidence to suggest that this compound is used in remediation technologies. The focus of environmental studies related to such compounds is more on their potential as contaminants and their degradation pathways rather than as agents for remediation. Understanding the hydrolysis and potential biodegradation of the resulting cyclohexanesulfonic acid is crucial for a complete environmental risk assessment.
Future Research Perspectives on Cyclohexanesulfonyl Chloride
Development of Sustainable and Environmentally Benign Synthetic Routes
Traditional methods for synthesizing sulfonyl chlorides often rely on hazardous reagents such as chlorine gas, chlorosulfonic acid, or thionyl chloride, which are noxious and can generate significant chemical waste. rsc.orgrsc.org The future of cyclohexanesulfonyl chloride synthesis lies in the adoption of green chemistry principles to develop safer and more sustainable processes.
Key areas of research include:
Alternative Chlorinating Agents and Oxidants: A significant focus is on replacing harsh traditional reagents. N-chlorosuccinimide (NCS) has emerged as a practical and environmentally friendly chlorinating agent for the synthesis of structurally diverse sulfonyl chlorides from S-alkylisothiourea salts. organic-chemistry.orgresearchgate.net This method proceeds under mild conditions and allows for the sustainable recycling of the succinimide byproduct back into NCS using sodium hypochlorite (B82951) (bleach). organic-chemistry.orgresearchgate.net Other promising reagents include sodium chlorite (NaClO₂) and bleach, which offer safe operations and high yields in oxidative chlorosulfonation reactions. organic-chemistry.org
Water-Based Synthesis: Utilizing water as a solvent is a cornerstone of green chemistry. Research has demonstrated the efficient synthesis of sulfonyl chlorides from thiols and disulfides using oxone and potassium chloride (KCl) in water at room temperature. rsc.org This approach avoids the use of volatile organic solvents and simplifies product isolation.
Metal-Free Catalysis: An environmentally benign, metal-free synthesis of sulfonyl chlorides has been developed using ammonium nitrate and an aqueous solution of HCl with oxygen as the terminal oxidant. rsc.org This system avoids heavy metal waste streams and utilizes readily available, inexpensive materials. rsc.org
| Sustainable Method | Key Reagents | Advantages | Reference |
|---|---|---|---|
| NCS Chlorosulfonation | S-alkylisothiourea salts, N-chlorosuccinimide (NCS) | Mild conditions, odorless starting materials, recyclable byproduct. organic-chemistry.orgresearchgate.net | organic-chemistry.orgresearchgate.net |
| Bleach-Mediated Oxidation | S-alkyl isothiourea salts, Sodium hypochlorite (bleach) | Simple, economic, worker-friendly, no chromatography needed. organic-chemistry.org | organic-chemistry.org |
| Oxyhalogenation in Water | Thiols/Disulfides, Oxone, KX (X=Cl or Br) | Uses water as solvent, rapid reaction times, mild conditions. rsc.org | rsc.org |
| Metal-Free Aerobic Oxidation | Thiols, Ammonium nitrate, HCl, Oxygen | Environmentally benign, avoids metal catalysts. rsc.org | rsc.org |
Exploration of Novel Catalytic Systems for this compound Transformations
Catalysis offers a powerful tool for enhancing the efficiency, selectivity, and scope of reactions involving this compound. Future research will likely focus on discovering and optimizing novel catalytic systems to facilitate its transformations into valuable downstream products.
Current and future research directions include:
Photoredox Catalysis: Visible-light-mediated photocatalysis is a rapidly advancing field. Copper-phenanthroline-based complexes have been shown to be highly efficient catalysts for converting olefins into their chlorosulfonylated products. magtech.com.cn These copper catalysts can outperform more expensive ruthenium and iridium-based systems, offering an economic advantage and opening new avenues for photoredox catalysis through inner-sphere mechanisms. magtech.com.cn
Redox-Catalytic Cycles: Metal-free catalytic systems are highly desirable for their sustainability. One such system utilizes ammonium nitrate as a source of nitrogen oxides (NO/NO₂) which act as crucial players in a redox-catalytic cycle for the synthesis of sulfonyl chlorides from thiols, using oxygen as the terminal oxidant. rsc.org
Sandmeyer-Type Reactions: For the synthesis of aromatic sulfonyl chlorides, which are structurally related to this compound, novel Sandmeyer-type reactions using a stable sulfur dioxide surrogate like DABSO have been developed. organic-chemistry.org These reactions work with a copper catalyst and allow for the direct conversion of anilines into sulfonyl chlorides or their subsequent sulfonamide derivatives. organic-chemistry.org
| Catalytic System | Catalyst/Reagent | Transformation | Key Features | Reference |
|---|---|---|---|---|
| Visible-Light Photoredox Catalysis | Copper-phenanthroline complexes (e.g., [Cu(dap)Cl₂]) | Chlorosulfonylation of olefins | Economical, efficient, outperforms Ru/Ir catalysts. magtech.com.cn | magtech.com.cn |
| Metal-Free Redox Catalysis | Ammonium Nitrate (source of NO/NO₂) | Oxidative chlorination of thiols | Uses oxygen as terminal oxidant, environmentally benign. rsc.org | rsc.org |
| Sandmeyer-Type Sulfonylation | Copper(I) Chloride, DABSO (SO₂ surrogate) | Conversion of anilines to aryl sulfonyl chlorides | Utilizes a stable SO₂ source, wide substrate scope. organic-chemistry.orgorgsyn.org | organic-chemistry.orgorgsyn.org |
Discovery of New Pharmacological Targets and Therapeutic Applications for this compound Derivatives
This compound serves as a crucial building block for the synthesis of sulfonamides, a class of compounds with a vast range of pharmaceutical applications. chemimpex.comnih.gov Future research will continue to leverage this scaffold to discover derivatives with novel therapeutic activities and to identify new pharmacological targets.
Promising areas for future investigation include:
Anticancer Therapeutics: Sulfonamide derivatives are prominent in cancer research. They are known to inhibit targets like carbonic anhydrase and heat shock proteins. nih.gov The synthesis of new libraries of sulfonamides derived from sulfonyl chlorides for screening against various cancer cell lines and molecular targets remains a high-priority research area. nih.gov
Antiviral Agents: The urgency of discovering new antiviral drugs has highlighted the potential of novel chemical scaffolds. Recently, a class of cyclic sulfonamide derivatives was identified as potent inhibitors of SARS-CoV-2. nih.gov One compound, 13c , showed robust inhibitory activity (IC₅₀ = 0.88 µM) and high oral bioavailability, marking sulfonamides as a promising template for the development of agents against current and future viral threats. nih.gov
Broad-Spectrum Bioactivity: The sulfonamide moiety is a privileged structure in medicinal chemistry, found in antibacterial, anti-diabetic, anti-inflammatory, and antiglaucoma agents. nih.gov this compound provides a non-aromatic, flexible core that can be used to create new chemical entities with potentially improved physicochemical properties and unique biological activity profiles. chemimpex.com
| Therapeutic Area | Example Pharmacological Target | Potential of Sulfonamide Derivatives | Reference |
|---|---|---|---|
| Oncology | Carbonic Anhydrase, Heat Shock Proteins, Metalloproteases | Development of novel inhibitors for cancer treatment. nih.gov | nih.gov |
| Infectious Disease (Antiviral) | SARS-CoV-2 viral replication machinery | Potent inhibitors with good pharmacokinetic profiles. nih.gov | nih.gov |
| Various | Enzymes in metabolic and inflammatory pathways | Broad spectrum of medicinal uses including antibacterial, anti-diabetic, and anti-inflammatory applications. nih.gov | nih.gov |
Advanced Spectroscopic and Mechanistic Characterization Techniques
A deep understanding of the structure and reactivity of this compound is fundamental to its application. Future research will employ advanced analytical techniques to further elucidate its properties and the mechanisms of its reactions.
Key techniques and their future applications include:
Spectroscopic Elucidation: A combination of Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) is essential for structural confirmation. acdlabs.com
IR Spectroscopy is effective for identifying the sulfonyl chloride functional group, which shows strong characteristic absorption bands in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹. acdlabs.com
NMR Spectroscopy (¹H and ¹³C) provides detailed information about the carbon-hydrogen framework. In ¹H NMR, the protons on the carbon adjacent to the electron-withdrawing sulfonyl chloride group are expected to be deshielded, appearing at a downfield chemical shift. acdlabs.com
Mass Spectrometry helps confirm the molecular weight and fragmentation pattern. The presence of the chlorine-37 isotope leads to a characteristic A+2 peak for chlorine-containing fragments. acdlabs.com
Mechanistic Studies: Understanding the reaction mechanism is crucial for optimizing conditions and predicting outcomes. The solvolysis of this compound has been studied in various binary solvent systems. koreascience.kr Application of the extended Grunwald-Winstein equation yielded values that suggest an Sₙ2 mechanism where bond formation is more significant than bond breaking in the transition state. koreascience.kr Further studies using kinetic solvent isotope effects (KSIE) can provide deeper insights into the transition state structure and the role of the solvent in the reaction mechanism. koreascience.krnih.gov
| Technique | Application for this compound | Key Information Obtained | Reference |
|---|---|---|---|
| Infrared (IR) Spectroscopy | Functional group identification | Strong characteristic bands for S=O stretch (1410-1370, 1204-1166 cm⁻¹). acdlabs.com | acdlabs.com |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation | Chemical shifts and coupling constants for the cyclohexyl ring protons. acdlabs.comrsc.org | acdlabs.comrsc.org |
| Mass Spectrometry (MS) | Molecular weight and fragmentation | Molecular ion peak and characteristic isotopic pattern for chlorine. acdlabs.comrsc.org | acdlabs.comrsc.org |
| Kinetic Studies | Mechanistic analysis of reactions (e.g., solvolysis) | Reaction rates, activation parameters (ΔH‡, ΔS‡), Sₙ2 mechanism confirmation. koreascience.kr | koreascience.kr |
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
The complexity of chemical reactions presents a significant challenge for chemists. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to accelerate discovery and optimization in chemical synthesis. chemcopilot.comdartmouth.edu
Future applications in the context of this compound include:
Reaction Outcome Prediction: ML models can be trained on large datasets of chemical reactions to predict the outcomes of new transformations. eurekalert.orgrjptonline.org For reactions involving this compound, AI could predict product structures, yields, and potential side products under various conditions, reducing the need for extensive trial-and-error experimentation. tue.nl
Condition Optimization: Designing optimal reaction conditions is a multidimensional problem involving variables like solvent, catalyst, temperature, and reagent stoichiometry. beilstein-journals.org ML algorithms, particularly active learning and Bayesian optimization, can efficiently navigate this vast parameter space to identify the best conditions for maximizing yield and selectivity, even with a limited amount of experimental data. rsc.orgnih.gov
De Novo Synthesis Planning: AI-powered tools for computer-aided synthesis planning (CASP) can suggest novel and efficient synthetic routes for target molecules. semanticscholar.org By integrating models that predict reaction conditions, these platforms can help chemists design robust and practical pathways for complex molecules starting from precursors like this compound. beilstein-journals.org This integration of predictive technology with chemical knowledge can streamline the synthesis of pharmaceuticals and other valuable compounds. eurekalert.org
| AI/ML Application | Objective | Potential Impact on this compound Chemistry | Reference |
|---|---|---|---|
| Reaction Prediction | Forecast the products and yields of a reaction. | Accelerate screening of new reactions; reduce experimental cost and time. eurekalert.orgrjptonline.org | eurekalert.orgrjptonline.org |
| Condition Optimization | Identify optimal temperature, solvent, catalyst, etc. | Improve yields and selectivity of sulfonamide synthesis and other transformations. beilstein-journals.orgsemanticscholar.org | beilstein-journals.orgsemanticscholar.org |
| Automated Synthesis Planning | Design efficient synthetic routes to target molecules. | Discover novel and more efficient pathways to complex therapeutic agents derived from this compound. semanticscholar.org | semanticscholar.org |
Q & A
Q. What are the established synthetic routes for preparing cyclohexanesulfonyl chloride, and how can reaction conditions be optimized?
this compound is typically synthesized via the reaction of cyclohexane with thionyl chloride (SOCl₂) and benzoyl peroxide under thermal conditions (98 ± 3°C for 72 hours). Key parameters include molar ratios of reagents and temperature control to minimize side products like chlorocyclohexane. Analytical methods such as gas-liquid partition chromatography (glpc) using SE-30 or DEGS columns are critical for product identification . Optimization may involve adjusting sulfur dioxide (SO₂) levels to enhance sulfonyl chloride yield .
Q. What analytical techniques are recommended for characterizing this compound and its derivatives?
Characterization relies on glpc retention times compared to authentic samples, supplemented by NMR, IR, and mass spectrometry. For example, sulfonamide derivatives (e.g., N-(1-(4-fluorobenzyl)indolin-5-yl)cyclohexanesulfonamide) are validated via ¹H NMR and high-resolution mass spectrometry (HR-MS) to confirm molecular identity and purity . Triplicate experimental runs ensure reproducibility in yield calculations .
Q. How should researchers safely handle this compound in laboratory settings?
Follow guidelines for corrosive and reactive sulfonyl chlorides: use fume hoods, wear nitrile gloves, and store in airtight containers away from moisture. Neutralize waste with alkaline solutions (e.g., sodium bicarbonate) before disposal. Safety Data Sheets (SDS) emphasize hazard communication per GHS standards, though lab-specific risk assessments are advised .
Advanced Research Questions
Q. How can contradictory yield data in sulfonamide synthesis be resolved?
Discrepancies in yields (e.g., 17.9% in direct synthesis vs. 67% in derivative preparation) may arise from reaction mechanisms or purification steps. For instance, photochemical reactions involving SOCl₂ generate chlorine radicals, altering product distributions compared to thermal pathways . Methodological transparency, including detailed descriptions of workup procedures (e.g., crystallization from n-hexane/diethyl ether), is critical for reconciling data .
Q. What strategies improve the regioselectivity of this compound in complex reactions?
Regioselectivity in sulfonylation can be influenced by steric and electronic factors. For example, in indole derivatives, the fluorobenzyl group directs sulfonamide formation at the 5-position of the indole ring. Computational modeling (e.g., DFT) or kinetic studies may clarify substituent effects .
Q. How do physicochemical properties (e.g., boiling point, logP) impact the application of this compound in drug discovery?
The compound’s high logP (1.38) and boiling point (~260°C) suggest suitability for lipophilic environments, but its reactivity requires careful solvent selection (e.g., dichloromethane or THF). Derivatives like 4,4-difluorothis compound exhibit altered properties (density: 1.4 g/cm³), which may enhance metabolic stability in pharmacological contexts .
Methodological Best Practices
Q. What documentation standards ensure reproducibility in this compound research?
Q. How should researchers address variability in chromatographic analysis of sulfonyl chlorides?
Glpc columns (e.g., SE-30 for nonpolar analytes, DEGS for polar derivatives) must be calibrated with internal standards (e.g., 2,3-dibromobutane). Replicate injections and cross-validation with NMR/MS reduce analytical uncertainty .
Data Interpretation and Reporting
Q. What statistical approaches are appropriate for analyzing reaction yield variability?
Report yields as mean ± standard deviation from triplicate runs. Use ANOVA to assess significance of parameter changes (e.g., temperature, catalyst loading). Outliers should be scrutinized for procedural errors .
Q. How can mechanistic insights from byproduct analysis inform reaction design?
Byproducts like chlorocyclohexane (60.5% yield in thermal reactions) suggest competing radical pathways. Isotopic labeling (e.g., ³⁶Cl) or ESR spectroscopy can identify intermediate species and refine mechanistic models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
